9-Ethyl-N~2~,N~2~,N~7~,N~7~-tetraphenyl-9H-fluorene-2,7-diamine
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Overview
Description
9-Ethyl-N~2~,N~2~,N~7~,N~7~-tetraphenyl-9H-fluorene-2,7-diamine is an organic compound that belongs to the class of fluorene derivatives This compound is characterized by the presence of ethyl and tetraphenyl groups attached to the fluorene core, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-N~2~,N~2~,N~7~,N~7~-tetraphenyl-9H-fluorene-2,7-diamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Fluorene Core: The fluorene core can be synthesized through a Friedel-Crafts alkylation reaction, where benzene is reacted with a suitable alkyl halide in the presence of a Lewis acid catalyst.
Introduction of Ethyl and Phenyl Groups: The ethyl group can be introduced via an alkylation reaction, while the phenyl groups can be added through a Grignard reaction or a Suzuki coupling reaction.
Amination: The final step involves the introduction of amine groups at the 2 and 7 positions of the fluorene core. This can be achieved through a nucleophilic substitution reaction using an appropriate amine source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
9-Ethyl-N~2~,N~2~,N~7~,N~7~-tetraphenyl-9H-fluorene-2,7-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the fluorene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various functionalized fluorene derivatives.
Scientific Research Applications
9-Ethyl-N~2~,N~2~,N~7~,N~7~-tetraphenyl-9H-fluorene-2,7-diamine has several scientific research applications:
Organic Electronics: The compound is used as a hole-transport material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Photonics: It serves as a building block for the synthesis of photonic materials with applications in optical sensors and lasers.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs.
Material Science: It is used in the synthesis of polymers and other advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 9-Ethyl-N~2~,N~2~,N~7~,N~7~-tetraphenyl-9H-fluorene-2,7-diamine involves its interaction with molecular targets and pathways. In organic electronics, the compound facilitates charge transport by creating pathways for hole injection and transport. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
9-Phenyl-9H-fluorene: Lacks the ethyl and additional phenyl groups, resulting in different electronic properties.
2,7-Diaminofluorene: Similar core structure but without the ethyl and tetraphenyl groups.
9,9-Diethylfluorene: Contains ethyl groups but lacks the tetraphenyl substitution.
Uniqueness
9-Ethyl-N~2~,N~2~,N~7~,N~7~-tetraphenyl-9H-fluorene-2,7-diamine is unique due to the combination of ethyl and tetraphenyl groups, which impart distinct electronic and steric properties. This makes it particularly suitable for applications in organic electronics and photonics, where precise control over molecular properties is essential.
Properties
CAS No. |
114482-18-7 |
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Molecular Formula |
C39H32N2 |
Molecular Weight |
528.7 g/mol |
IUPAC Name |
9-ethyl-2-N,2-N,7-N,7-N-tetraphenyl-9H-fluorene-2,7-diamine |
InChI |
InChI=1S/C39H32N2/c1-2-35-38-27-33(40(29-15-7-3-8-16-29)30-17-9-4-10-18-30)23-25-36(38)37-26-24-34(28-39(35)37)41(31-19-11-5-12-20-31)32-21-13-6-14-22-32/h3-28,35H,2H2,1H3 |
InChI Key |
OBKMVQJARABADG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C2=C(C=CC(=C2)N(C3=CC=CC=C3)C4=CC=CC=C4)C5=C1C=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
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